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Introduction
DQP-1105 is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate

(NMDA) receptor, demonstrating a significant preference for subunits GluN2C and GluN2D.[1]

[2][3][4][5] This selectivity makes it a valuable pharmacological tool for investigating the

physiological and pathological roles of GluN2C/D-containing NMDA receptors. Human

Embryonic Kidney 293 (HEK293) cells are a widely used in vitro expression system for

studying the function of ion channels, including NMDA receptors, due to their robust growth and

high transfection efficiency. This document provides detailed application notes and protocols for

the use of DQP-1105 in HEK cell lines expressing specific NMDA receptor subunits.

Mechanism of Action
DQP-1105 acts as a negative allosteric modulator of NMDA receptors.[2] Its inhibitory action is

voltage-independent and cannot be overcome by increasing the concentrations of the co-

agonists glutamate and glycine, which is consistent with a noncompetitive mechanism.[1][3][5]

The binding of DQP-1105 is dependent on the binding of glutamate to the GluN2 subunit.[2] It

is believed to inhibit a pregating step in receptor activation without altering the mean open time

or single-channel conductance.[1][3][5] Studies using chimeric receptors have identified key

residues within the lower lobe of the GluN2 agonist-binding domain as crucial for the selective

action of DQP-1105.[1][3][5]
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The following diagram illustrates the inhibitory effect of DQP-1105 on NMDA receptor signaling.
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DQP-1105 inhibits NMDA receptor signaling.

Data Presentation: Inhibitory Potency of DQP-1105
The inhibitory activity of DQP-1105 is quantified by its half-maximal inhibitory concentration

(IC₅₀). The following tables summarize the reported IC₅₀ values for DQP-1105 against various

NMDA receptor subunit combinations in different expression systems.

Table 1: IC₅₀ Values of DQP-1105 in Different Expression Systems
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Cell Line/System Receptor Subunit IC₅₀ (µM) Reference

BHK Cells GluN1/GluN2C ~7.0 [1][4]

BHK Cells GluN1/GluN2D ~2.7 [1][4]

HEK Cells (Whole-

Cell Patch)
GluN1/GluN2A 12 [1]

HEK Cells (Perforated

Patch)
GluN1/GluN2A 54 [1]

HEK Cells (Whole-

Cell Patch)
GluN1/GluN2D 3.2 [1]

HEK Cells (Perforated

Patch)
GluN1/GluN2D 2.1 [1]

Table 2: DQP-1105 Inhibition of NMDA Receptor Currents in HEK Cells[1]

Receptor Subunit
DQP-1105 Conc.
(µM)

Recording Method
% Inhibition of
Control

GluN1/GluN2A 30
Whole-Cell Voltage-

Clamp
76 ± 6%

GluN1/GluN2A 30 Perforated Patch 35 ± 3.1%

GluN1/GluN2D 30 Perforated Patch 99.8 ± 0.1%

Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
in HEK293 Cells
This protocol is designed to measure NMDA receptor currents in transiently transfected

HEK293 cells and assess the inhibitory effect of DQP-1105.

Materials:
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HEK293 cells

Plasmids encoding GluN1 and desired GluN2 subunits (e.g., GluN2A, GluN2D)

Transfection reagent

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum, penicillin, and

streptomycin

Poly-D-lysine coated glass coverslips

External solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, 10 glucose, 2 CaCl₂,

pH 7.4 with NaOH

Internal solution (in mM): 140 CsF, 10 BAPTA, 10 HEPES, 2 MgCl₂, 2 ATP-Mg, 0.2 GTP-Na,

pH 7.2 with CsOH

Agonists: Glutamate and Glycine

Antagonist: DQP-1105

Patch-clamp rig with amplifier and data acquisition system

Workflow Diagram:
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HEK293 Cell Culture

Transfection with GluN1/GluN2 Plasmids

Plating on Poly-D-lysine Coated Coverslips

Whole-Cell Patch-Clamp Recording

Application of Glutamate + Glycine (Control)

Co-application of Glutamate + Glycine + DQP-1105

Data Acquisition and Analysis

Click to download full resolution via product page

Workflow for whole-cell patch-clamp experiments.

Procedure:

Cell Culture and Transfection:

Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a

5% CO₂ incubator.
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Co-transfect cells with plasmids encoding the GluN1 and the desired GluN2 subunit using

a suitable transfection reagent according to the manufacturer's protocol.

Cell Plating:

24-48 hours post-transfection, plate the cells onto poly-D-lysine coated glass coverslips.

Electrophysiological Recording:

Place a coverslip in the recording chamber and perfuse with the external solution.

Establish a whole-cell patch-clamp configuration on a transfected HEK293 cell.

Voltage-clamp the cell at a holding potential of -60 mV.

Data Acquisition:

Apply a solution containing glutamate (e.g., 100 µM) and glycine (e.g., 100 µM) to evoke

an inward NMDA receptor current.

After establishing a stable baseline response, co-apply the agonist solution with varying

concentrations of DQP-1105.

Record the steady-state current in the presence of DQP-1105.

Data Analysis:

Measure the peak and steady-state current amplitudes for both control and DQP-1105
conditions.

Calculate the percentage of inhibition for each concentration of DQP-1105.

Construct a concentration-response curve and fit the data to determine the IC₅₀ value.

Protocol 2: Calcium Imaging using Fluo-4 AM in Stably
Expressing Cell Lines
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This protocol is suitable for high-throughput screening of DQP-1105's effect on NMDA receptor-

mediated calcium influx in cell lines stably expressing the receptor subunits. While the original

research mentions BHK cells, this protocol is adapted for HEK cells.

Materials:

HEK293 cell line stably expressing GluN1 and a GluN2 subunit

DMEM with 10% FBS and selection antibiotic

96-well black-walled, clear-bottom plates

Fluo-4 AM calcium indicator

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

Agonists: NMDA and Glycine

Antagonist: DQP-1105

Fluorescence plate reader

Workflow Diagram:
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Plate Stably Transfected HEK293 Cells

Load Cells with Fluo-4 AM

Incubate with DQP-1105

Add NMDA + Glycine

Measure Fluorescence Intensity

Data Analysis

Click to download full resolution via product page

Workflow for calcium imaging experiments.

Procedure:

Cell Plating:

Plate the stable HEK293 cell line in a 96-well black-walled, clear-bottom plate and grow to

confluence.

Dye Loading:

Prepare a Fluo-4 AM loading solution in HBSS (e.g., 4 µM Fluo-4 AM, 0.02% Pluronic F-

127).
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Remove the culture medium and wash the cells with HBSS.

Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

Wash the cells with HBSS to remove excess dye.

Compound Incubation:

Add HBSS containing various concentrations of DQP-1105 to the respective wells and

incubate for a predetermined time (e.g., 10-20 minutes).

Fluorescence Measurement:

Place the plate in a fluorescence plate reader.

Establish a baseline fluorescence reading.

Add a solution of NMDA and glycine (at an EC₈₀ concentration) to each well.

Immediately begin recording the fluorescence intensity (Excitation: ~494 nm, Emission:

~516 nm) over time.

Data Analysis:

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from

the peak fluorescence.

Normalize the data to the control wells (no DQP-1105).

Plot the normalized response against the concentration of DQP-1105 to determine the

IC₅₀.

Concluding Remarks
DQP-1105 is a selective and potent tool for studying GluN2C/D-containing NMDA receptors.

The protocols outlined above provide a framework for researchers to investigate the effects of

this compound in HEK cell lines. Careful optimization of experimental conditions, such as

agonist and antagonist concentrations and incubation times, is recommended for achieving
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robust and reproducible results. The provided data and methodologies should serve as a

valuable resource for scientists in academic and industrial research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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